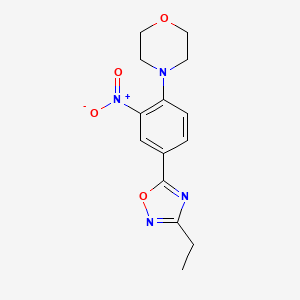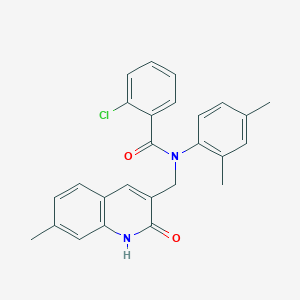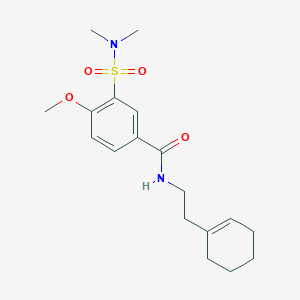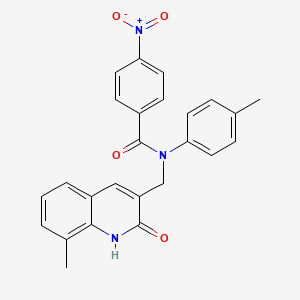
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as EOM 2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of certain proteins in the body.
Mecanismo De Acción
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 works by irreversibly binding to the catalytic subunit of PP2A, forming a covalent bond with a cysteine residue in the active site. This prevents PP2A from dephosphorylating its substrates, leading to downstream effects on cell signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 depend on the specific cell type and protein targets being studied. In general, inhibition of PP2A by 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been shown to lead to decreased cell proliferation, increased apoptosis, and altered gene expression. In cancer cells, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been shown to sensitize cells to chemotherapy and radiation therapy, suggesting that it may have potential as a cancer treatment adjuvant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 in lab experiments is its specificity for PP2A. Because it irreversibly binds to the active site of PP2A, it does not affect other phosphatases or enzymes in the cell. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 is cell-permeable, allowing it to be used in live-cell experiments. However, one limitation of using 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 is its irreversibility, which makes it difficult to study the effects of transient PP2A inhibition. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 may have off-target effects on other proteins with cysteine residues in their active sites.
Direcciones Futuras
There are several future directions for the use of 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 in scientific research. One potential application is in the development of new cancer treatments. By studying the downstream effects of PP2A inhibition in cancer cells, researchers may be able to identify new drug targets for cancer therapy. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 may be useful in studying the role of PP2A in other diseases, such as Alzheimer's disease and diabetes. Finally, future research may focus on developing new, reversible inhibitors of PP2A that can be used to study the effects of transient PP2A inhibition.
Métodos De Síntesis
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 can be synthesized using a two-step process. The first step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 4-bromo-2-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenoxy)butanoic acid. In the second step, the intermediate compound is reacted with morpholine in the presence of a base such as triethylamine to form the final product, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2.
Aplicaciones Científicas De Investigación
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been used in scientific research as a tool for studying the function of certain proteins in the body. Specifically, it has been used as a covalent inhibitor of the protein phosphatase PP2A. PP2A is a serine/threonine phosphatase that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of PP2A has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. By inhibiting PP2A with 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2, researchers can study the downstream effects of PP2A inhibition and potentially identify new drug targets for these diseases.
Propiedades
IUPAC Name |
4-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-13-15-14(22-16-13)10-3-4-11(12(9-10)18(19)20)17-5-7-21-8-6-17/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSBZORIJXFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)



![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7687800.png)
